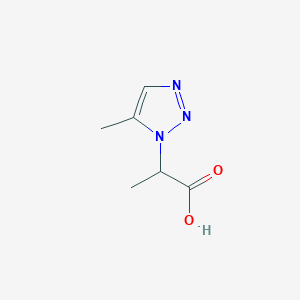

2-(5-Methyltriazol-1-yl)propanoic acid

Description

2-(5-Methyltriazol-1-yl)propanoic acid is a triazole-containing carboxylic acid derivative with a methyl substituent at the 5-position of the triazole ring. The triazole moiety, a five-membered heterocycle with three nitrogen atoms, imparts hydrogen-bonding capacity and metabolic stability, making it a common scaffold in medicinal chemistry and agrochemicals . The propanoic acid group enhances water solubility and facilitates interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(5-methyltriazol-1-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c1-4-3-7-8-9(4)5(2)6(10)11/h3,5H,1-2H3,(H,10,11) |

InChI Key |

QIRWYAKDBPGSFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NN1C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient method to construct the 1,2,3-triazole ring is the CuAAC reaction, which involves the cycloaddition of an azide and a terminal alkyne under copper(I) catalysis. For the synthesis of 2-(5-Methyltriazol-1-yl)propanoic acid, the following key steps are involved:

Step 1: Preparation of the alkyne precursor

A suitable alkyne bearing the propanoic acid or its protected derivative (e.g., an alkyne-substituted ester or acid) is synthesized or commercially obtained.Step 2: Preparation of the azide precursor

The azide is typically methyl-substituted at the position that will become the 5-position of the triazole ring. This can be achieved by using methyl azide or a methylated azide derivative.Step 3: CuAAC Reaction

The alkyne and azide are combined in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate, in a suitable solvent such as tert-butanol/water mixture or acetonitrile. This reaction proceeds under mild conditions to give the 1,4-disubstituted 1,2,3-triazole selectively.Step 4: Deprotection and Functional Group Manipulation

If the propanoic acid moiety was introduced as a protected ester, hydrolysis under acidic or basic conditions yields the free acid.

Protection Strategies

Protection of functional groups is often necessary to avoid side reactions. For example, amine groups can be protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This step ensures the selective formation of the triazole ring without interference from reactive amines.

Alternative Synthetic Approaches

Cycloaddition of methyl-substituted azides and alkynes : This approach directly introduces the methyl substituent at the 5-position of the triazole ring during ring formation.

Post-cycloaddition methylation : In some cases, the triazole ring is first formed and then methylated at the 5-position using methylating agents under controlled conditions.

Representative Synthetic Route Example

Characterization Data

Typical characterization of the compound includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR signals corresponding to the methyl group at the 5-position of the triazole ring, the methylene protons adjacent to the triazole nitrogen, and the propanoic acid side chain protons.

- ^13C NMR confirming the triazole carbons and carboxylic acid carbonyl.

Mass Spectrometry (MS) :

Molecular ion peak consistent with the molecular weight of 2-(5-Methyltriazol-1-yl)propanoic acid.Melting Point and Purity :

The compound typically crystallizes as a white solid with melting points reported in the range consistent with literature values.

Full Research Findings and Analysis

The CuAAC reaction is highly regioselective, favoring the formation of 1,4-disubstituted triazoles, which is essential for obtaining the 2-(5-methyltriazol-1-yl)propanoic acid structure.

Protection of amino groups during synthesis improves yields and purity by preventing side reactions.

Hydrolysis conditions must be carefully controlled to avoid degradation of the triazole ring.

The methyl substituent at the 5-position can influence the electronic properties and biological activity of the compound, making selective methylation important.

Alternative methods such as direct methylation post-triazole formation are less common due to potential regioselectivity issues.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| CuAAC with methyl azide and alkyne-propanoic acid ester | Copper sulfate, sodium ascorbate, methyl azide, propynoic acid ester | High regioselectivity, mild conditions, good yields | Requires azide handling, protection steps may be needed | 70-90% |

| Post-cycloaddition methylation | Methylating agents (e.g., methyl iodide) | Direct methylation possible | Potential regioselectivity issues, side reactions | Variable |

| Alternative cycloaddition with substituted azides | Substituted azides, alkynes | Direct introduction of methyl group | Synthesis of substituted azides may be complex | Moderate to high |

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyltriazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the propanoic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-(5-Methyltriazol-1-yl)propanoic acid exhibit promising antimicrobial properties. For instance, studies have shown that triazole-containing compounds can effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus . The mechanism often involves interference with bacterial cell wall synthesis and function.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting collagenase enzymes produced by pathogenic bacteria, which are crucial for bacterial virulence . This inhibition can mitigate the effects of infections caused by bacteria that utilize these enzymes to invade host tissues.

Agricultural Applications

Plant Growth Regulation

In agricultural research, 2-(5-Methyltriazol-1-yl)propanoic acid has been evaluated for its effects on plant growth and development. Studies suggest that triazole derivatives can act as growth regulators, enhancing crop yield and resistance to environmental stressors . These compounds may promote root development and improve nutrient uptake efficiency.

Pesticidal Properties

The compound has also been explored for its pesticidal properties. Triazole-based pesticides are known to offer broad-spectrum activity against various pests and pathogens affecting crops. This application is particularly relevant in integrated pest management strategies, where the goal is to reduce chemical pesticide use while maintaining effective pest control .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 2-(5-Methyltriazol-1-yl)propanoic acid derivatives against Clostridium histolyticum demonstrated significant inhibition of collagenase activity. The results indicated that certain derivatives reduced bacterial virulence by up to 80%, highlighting their potential as therapeutic agents in treating infections resistant to conventional antibiotics .

Case Study 2: Agricultural Enhancement

In a controlled field trial, the application of a triazole derivative based on 2-(5-Methyltriazol-1-yl)propanoic acid was tested on wheat crops. The results showed a 25% increase in yield compared to untreated controls, attributed to improved root biomass and enhanced resistance to drought conditions . This underscores the compound's utility in sustainable agriculture.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Inhibits collagenase enzymes from pathogens | |

| Agricultural Sciences | Plant Growth Regulation | Enhances crop yield by improving root development |

| Pesticidal Properties | Broad-spectrum activity against pests |

Mechanism of Action

The mechanism of action of 2-(5-Methyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and coordination with metal ions . These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties derived from the evidence:

Key Observations:

Substituent Impact on Lipophilicity (LogP): The methyl group on the triazole in 2-(5-Methyltriazol-1-yl)propanoic acid likely reduces LogP (~1.2 estimated) compared to analogs with phenyl (LogP 3.43 ) or iodophenyl groups (LogP ~3.8 ). Lower LogP suggests improved aqueous solubility, which is critical for bioavailability in drug design.

Biological Activity Trends: Anticancer Potential: Derivatives with iodophenyl groups () demonstrated anticancer activity, possibly due to halogen bonding or enhanced hydrophobic interactions with target proteins . Herbicidal vs. Therapeutic Targets: Fluazifop’s phenoxy group targets acetyl-CoA carboxylase in plants, while triazole derivatives (e.g., ) may interact with mammalian enzymes, highlighting the role of heterocycles in target specificity .

Synthetic Strategies: Propanoic acid derivatives in and employ ester protection (e.g., tert-butoxycarbonyl, ethyl esters) to improve synthetic yield or pharmacokinetics . Similar strategies could apply to 2-(5-Methyltriazol-1-yl)propanoic acid.

Functional Group Comparisons

- Triazole vs. Phenoxy Groups: Triazoles offer hydrogen-bonding sites (N-H, N lone pairs) absent in phenoxy-based herbicides (). This may enable interactions with polar enzyme active sites, as seen in kinase inhibitors .

- Methyl vs. Halogen Substituents: Methyl groups are metabolically stable compared to halogens (e.g., iodine in ), which may undergo dehalogenation in vivo. However, halogens can enhance binding affinity via van der Waals interactions .

Q & A

Basic: What are the recommended synthetic routes for 2-(5-Methyltriazol-1-yl)propanoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with a propanoic acid derivative.

- Step 2 : Optimization of reaction parameters:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Catalyst Loading : 5–10 mol% Cu(I) catalysts (e.g., CuBr) improve cycloaddition efficiency .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Basic: What safety precautions are necessary when handling 2-(5-Methyltriazol-1-yl)propanoic acid?

Methodological Answer:

- Hazard Classification : Skin/eye irritation (Category 2/2A) based on structurally similar triazole derivatives .

- Handling :

- Use nitrile gloves, safety goggles, and lab coats.

- Work in a fume hood to avoid inhalation of fine powders.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

- NMR Discrepancies :

- Compare experimental / NMR data with computational predictions (e.g., DFT calculations) .

- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in the triazole and propanoic acid regions.

- Mass Spectrometry : Employ high-resolution LC-MS to confirm molecular ion peaks and rule out impurities.

- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation of the triazole substitution pattern .

Advanced: What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?

Methodological Answer:

- Prodrug Design : Synthesize ester derivatives (e.g., methyl or ethyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility at physiological pH .

- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles to prolong circulation time .

- In Silico Modeling : Use molecular docking to predict interactions with metabolic enzymes (e.g., cytochrome P450) and modify substituents to reduce first-pass metabolism .

Basic: How can researchers validate the purity of 2-(5-Methyltriazol-1-yl)propanoic acid?

Methodological Answer:

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 210–260 nm. Purity >95% is acceptable for biological assays .

- TLC : Monitor reaction progress using silica plates (ethyl acetate:hexane = 3:1, Rf ≈ 0.4).

- Melting Point : Compare experimental values (e.g., 145–148°C) with literature data to detect polymorphic impurities .

Advanced: How does the methyl group at the 5-position of the triazole ring influence biological activity compared to other substituents?

Methodological Answer:

-

Comparative Analysis :

Substituent Biological Impact Example Reference 5-Methyl Enhanced metabolic stability due to steric hindrance 5-Bromo Increased lipophilicity but higher toxicity 5-Nitro Improved enzyme inhibition but reduced solubility -

Mechanistic Insight : The methyl group minimizes off-target interactions while maintaining moderate LogP values (predicted ~1.2), optimizing pharmacokinetic profiles .

Basic: What analytical techniques are critical for confirming the regiochemistry of the triazole ring?

Methodological Answer:

- Nuclear Overhauser Effect (NOE) : Irradiate the methyl group (δ 2.1–2.3 ppm) to observe NOE correlations with adjacent triazole protons .

- IR Spectroscopy : Confirm the absence of azide stretches (~2100 cm⁻¹) post-cycloaddition .

- X-ray Photoelectron Spectroscopy (XPS) : Detect nitrogen bonding environments to distinguish 1,4- vs. 1,5-triazole isomers (if crystalline) .

Advanced: How can contradictory results in antimicrobial assays be systematically analyzed?

Methodological Answer:

- Dose-Response Curves : Replicate assays across multiple bacterial strains (e.g., S. aureus, E. coli) with MIC values reported in triplicate .

- Control Experiments : Test stability of the compound in culture media (pH 7.4, 37°C) to rule out degradation artifacts .

- Synergy Studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects via checkerboard assays .

Basic: What computational tools are recommended for predicting the compound’s reactivity?

Methodological Answer:

- Software :

- Gaussian 16 : Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites .

- AutoDock Vina : Predict binding affinities to target proteins (e.g., fungal CYP51) for rational drug design .

- Databases : PubChem and ChEMBL provide reference data for QSAR modeling .

Advanced: What methodologies are used to study the compound’s adsorption behavior on environmental surfaces?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify adsorption kinetics on silica or polymer-coated chips .

- Microspectroscopic Imaging : Use AFM-IR to map molecular interactions on indoor surfaces (e.g., paint, dust) at nanoscale resolution .

- Environmental Chamber Studies : Simulate indoor conditions (25°C, 50% RH) to measure airborne particle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.